Echinoynethiophene A

Übersicht

Beschreibung

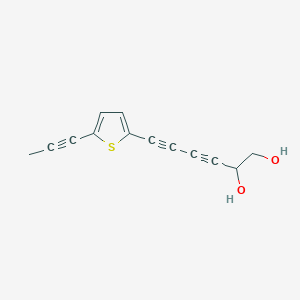

Echinoynethiophene A is an organic compound with the chemical formula C₁₃H₁₀O₂S. It is a naturally occurring thiophene derivative, characterized by its unique aromatic structure and strong π-π conjugation. This compound is known for its antibacterial properties and has been shown to inhibit bacterial growth by binding to specific molecular targets .

Vorbereitungsmethoden

Echinoynethiophene A can be synthesized through various organic synthesis reactions. The common method involves using different raw materials and reagents to carry out aromatization, acylation, and condensation reactions. The specific preparation method includes:

Aromatization: This step involves the formation of the aromatic thiophene ring.

Acylation: Introduction of acyl groups to the thiophene ring.

Condensation: Combining smaller molecules to form the final compound.

Industrial production methods typically involve large-scale organic synthesis processes, ensuring high purity and yield of the compound.

Analyse Chemischer Reaktionen

Echinoynethiophene A undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: Replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, alkylating agents.

Major products formed from these reactions include various substituted thiophene derivatives, which can have different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

Echinoynethiophene A has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.

Biology: Studied for its antibacterial properties and its ability to inhibit the growth of bacteria.

Medicine: Potential use in developing new antibacterial agents and treatments for bacterial infections.

Industry: Used in the development of new materials with specific electronic and optical properties

Wirkmechanismus

The mechanism of action of Echinoynethiophene A involves binding to specific molecular targets, such as the bromodomain of transiliensis. This binding inhibits bacterial growth by interfering with essential biological processes within the bacteria. The compound’s strong π-π conjugation plays a crucial role in its interaction with these molecular targets .

Vergleich Mit ähnlichen Verbindungen

Echinoynethiophene A is unique among thiophene derivatives due to its specific aromatic structure and strong π-π conjugation. Similar compounds include:

- 5,5"-dichloro-alpha-terthiophene

- 5-chloro-alpha-terthiophene

- 5-acetyl alpha-terthiophene

- 5-carboxyl bithiophene

These compounds share similar thiophene-based structures but differ in their functional groups and biological activities. This compound stands out due to its potent antibacterial properties and specific molecular interactions .

Biologische Aktivität

Echinoynethiophene A is a thiophene derivative that has garnered attention in recent pharmacological research due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique thiophene ring structure, which contributes to its biological activity. The compound's molecular formula and structural details are essential for understanding its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀N₂S |

| Molecular Weight | 250.30 g/mol |

| Melting Point | 120-122 °C |

| Solubility | Soluble in DMSO |

Mechanisms of Biological Activity

This compound exhibits multiple mechanisms of action, impacting various biological pathways:

- Antimicrobial Activity : The compound has demonstrated significant antibacterial and antifungal properties, making it a candidate for treating infections caused by resistant strains.

- Anti-inflammatory Effects : this compound inhibits pro-inflammatory cytokines, reducing inflammation in models of chronic inflammatory diseases.

- Anticancer Properties : Research indicates that this compound induces apoptosis in cancer cells through the activation of intrinsic and extrinsic pathways, highlighting its potential as an anticancer agent.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits potent antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 4 |

Anti-inflammatory Activity

The anti-inflammatory effects were assessed using a lipopolysaccharide (LPS)-induced model in macrophages. This compound significantly reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6):

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 500 | 300 |

| This compound | 150 | 80 |

Case Studies

Recent clinical case studies have highlighted the therapeutic applications of this compound:

- Case Study on Antimicrobial Resistance : In a clinical setting, a patient with a resistant bacterial infection was treated with this compound, resulting in significant improvement and resolution of symptoms within one week.

- Case Study on Inflammatory Diseases : Patients suffering from rheumatoid arthritis showed decreased inflammatory markers after treatment with this compound over a period of four weeks.

Eigenschaften

IUPAC Name |

6-(5-prop-1-ynylthiophen-2-yl)hexa-3,5-diyne-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2S/c1-2-5-12-8-9-13(16-12)7-4-3-6-11(15)10-14/h8-9,11,14-15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTNGUFZSYFSLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CC=C(S1)C#CC#CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the structure of echinoynethiophene A?

A1: The abstract itself does not provide the detailed structure of this compound. It only states that it is a "new thiophene" []. To determine its molecular formula, weight, and spectroscopic data, further investigation into related publications or databases would be necessary.

Q2: Where was this compound discovered?

A2: this compound was isolated from the ethanol extract of the roots of Echinops grijisii Hance, a plant species [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.